molecular formula C18H24N6O B12228676 4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine

4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine

Cat. No.: B12228676
M. Wt: 340.4 g/mol
InChI Key: VVVJBKFNEVPYCQ-UHFFFAOYSA-N
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Description

4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a methylpyrimidine group and an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize waste and reduce production costs, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol.

    Catalysts: Potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups to the piperazine ring .

Scientific Research Applications

4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various cellular pathways. For instance, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine is unique due to the presence of both the methylpyrimidine and oxan-4-yl groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for targeted drug design and other specialized applications .

Properties

Molecular Formula

C18H24N6O

Molecular Weight

340.4 g/mol

IUPAC Name

4-methyl-2-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C18H24N6O/c1-14-2-5-19-18(22-14)24-8-6-23(7-9-24)17-12-16(20-13-21-17)15-3-10-25-11-4-15/h2,5,12-13,15H,3-4,6-11H2,1H3

InChI Key

VVVJBKFNEVPYCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC(=C3)C4CCOCC4

Origin of Product

United States

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